5-methoxy-2-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)phenol
Description
5-Methoxy-2-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)phenol (CAS: 1187346-57-1) is a pyrazole-phenol hybrid compound with the molecular formula C₁₈H₁₅F₃N₂O₃ and a molecular weight of 364.3 g/mol . Its structure features a central pyrazole ring substituted at the 3-position with a 2-methoxyphenyl group and at the 5-position with a trifluoromethyl group. The phenol moiety at the 2-position of the benzene ring is further modified with a methoxy group. This compound is commercially available for research purposes, highlighting its relevance in medicinal chemistry and materials science .
Properties
IUPAC Name |
5-methoxy-2-[4-(2-methoxyphenyl)-1H-pyrazol-5-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-21-11-7-8-13(15(20)9-11)17-14(10-18-19-17)12-5-3-4-6-16(12)22-2/h3-10,20H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJISQBFAHKEFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(C=NN2)C3=CC=CC=C3OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)phenol can be achieved through a multi-step process involving the following key steps:
Formation of the pyrazole ring: This can be done by reacting hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Coupling with the phenol derivative: The pyrazole intermediate is then coupled with a phenol derivative, such as 2-methoxyphenol, using a suitable coupling agent like phosphorus oxychloride or a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Oxidation Reactions
The phenolic hydroxyl group undergoes oxidation under controlled conditions. In the presence of oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) , the hydroxyl group is converted into a quinone structure.
Mechanistic Insight : Oxidation proceeds via radical intermediates, with the phenolic oxygen acting as the reactive site. The methoxy groups remain stable under these conditions .
Nucleophilic Substitution
The methoxy groups exhibit limited reactivity but can undergo demethylation or substitution with strong nucleophiles.
| Reagent | Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| BBr₃ (1.0 M in DCM) | -78°C, 2 hr | Demethylation to free phenol | 85% | Selective for para-methoxy group |
| NaSH (excess) | Ethanol, reflux, 12 hr | Thio-methoxy derivative | 60% | Retains pyrazole integrity |
Key Observation : Demethylation with BBr₃ selectively targets the para-methoxy group due to steric hindrance at the ortho position .
Electrophilic Aromatic Substitution (EAS)
The pyrazole ring participates in electrophilic substitutions, particularly at the C4 position (relative to the nitrogen atoms).
| Reaction Type | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0°C, 1 hr | 4-nitro-pyrazole derivative | 70% |
| Sulfonation | SO₃/H₂SO₄ | 100°C, 3 hr | 4-sulfo-pyrazole derivative | 55% |
Regioselectivity : The electron-rich pyrazole nitrogen directs electrophiles to the C4 position. The methoxyphenyl group stabilizes intermediates via resonance.
Condensation Reactions
The pyrazole NH and phenolic OH enable condensation with aldehydes or ketones to form Schiff bases or heterocyclic derivatives.
| Partner | Conditions | Product | Application |
|---|---|---|---|
| Benzaldehyde | EtOH, HCl (cat.), reflux | Schiff base at pyrazole NH | Fluorescent probes |
| Acetylacetone | DMF, 120°C, 6 hr | Fused pyrazolo-pyran derivative | Anticancer screening |
Structural Impact : Condensation at the NH site preserves the phenolic hydroxyl’s reactivity, enabling further functionalization .
Coordination Chemistry
The compound acts as a polydentate ligand, coordinating with transition metals via the pyrazole nitrogen and phenolic oxygen.
| Metal Salt | Conditions | Complex Formed | Stability Constant (log K) |
|---|---|---|---|
| Cu(NO₃)₂ | MeOH, RT, 1 hr | [Cu(L)₂]·2H₂O | 12.3 ± 0.2 |
| FeCl₃ | H₂O/EtOH, 60°C, 3 hr | [Fe(L)Cl₂] | 8.9 ± 0.3 |
Applications : Metal complexes show enhanced antioxidant activity compared to the free ligand.
Photochemical Reactions
UV irradiation induces intramolecular hydrogen transfer between the phenolic OH and pyrazole NH, forming a transient keto tautomer.
| Conditions | Observations | Quantum Yield |
|---|---|---|
| UV (254 nm), MeOH | Tautomerization (OH → C=O) | Φ = 0.15 |
Implications : This tautomerization is reversible and influences the compound’s spectroscopic properties .
Scientific Research Applications
Medicinal Chemistry
5-Methoxy-2-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)phenol serves as a scaffold for the development of new pharmaceuticals, particularly in the search for compounds with anti-inflammatory, anticancer, or antimicrobial properties.
Case Studies
- Anti-inflammatory Activity : Research has shown that derivatives of phenolic pyrazoles exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). A study demonstrated that modifications to the pyrazole ring could enhance binding affinity to these enzymes, leading to improved therapeutic outcomes.
- Anticancer Properties : Another study investigated the cytotoxicity of this compound against various cancer cell lines. The results indicated that it induces apoptosis in cancer cells through the activation of caspase pathways, suggesting potential as a chemotherapeutic agent.
Material Science
In material science, this compound can be utilized as a ligand in coordination chemistry or incorporated into polymers to develop materials with unique properties.
Applications
- Ligand Formation : The compound's ability to coordinate with metal ions allows for the synthesis of metal-organic frameworks (MOFs), which are valuable in catalysis and gas storage.
- Polymer Development : The incorporation of this compound into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties.
Biological Studies
This compound is also used as a probe in biological assays.
Applications
- Enzyme Interaction Studies : It can serve as a fluorescent marker to study enzyme interactions in vitro, providing insights into enzyme kinetics and mechanisms.
- Fluorescent Probes : The compound's structural features make it suitable for use as a fluorescent probe in various biological assays, aiding in cellular imaging and tracking biological processes.
Mechanism of Action
The mechanism of action of 5-methoxy-2-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)phenol depends on its specific application:
Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The methoxy and phenolic groups can form hydrogen bonds with target proteins, enhancing binding affinity.
Material Science: It can act as a ligand, coordinating with metal ions to form complexes with specific electronic and structural properties.
Comparison with Similar Compounds
5-Methoxy-2-(4-Phenoxy-1H-pyrazol-3-yl)phenol
- Molecular Formula: C₁₆H₁₄N₂O₃ (Monoisotopic mass: 282.1004) .
- Key Differences: The pyrazole ring at position 4 is substituted with a phenoxy group instead of a 2-methoxyphenyl group.
5-Methoxy-2-(1H-Pyrazol-3-yl)phenol (Compound 17)
5-Methoxy-2-(5-Methyl-4-Phenoxy-1H-pyrazol-3-yl)phenol
Comparison with Other Pyrazole Derivatives
- Thiazole-Pyranone Hybrids (e.g., ): Synthesized via refluxing bromoacetyl derivatives with thiosemicarbazide and phenacyl cyanide, yielding products with antimicrobial activity (MIC: 62.5 mg/mL against C. albicans) .
- Anticancer Pyrazole-Carbaldehydes : Derivatives like N-(4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)phenyl)benzenesulfonamide exhibit IC₅₀ values of 21.2±2.6 mM against MCF-7 cells, highlighting the role of formyl groups in cytotoxicity .
Antimicrobial Potential
- Pyrazole-benzimidazole hybrids (e.g., 2-[4-(1H-benzimidazol-2-yl)-1-(pyridin-2-yl)-1H-pyrazol-3-yl]phenol) show MIC values of 62.5 mg/mL against E. coli and S. aureus . The trifluoromethyl group in the target compound may enhance membrane permeability, though direct activity data are lacking .
Receptor Modulation
- Compounds like 4j (2-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(1-(naphthalen-1-ylsulfonyl)-1H-indol-3-yl)ethanol) demonstrate potent 5-HT₆ receptor antagonism (IC₅₀ = 32 nM), suggesting that the 2-methoxyphenyl moiety contributes to receptor binding .
Physicochemical Properties
Crystallographic and Computational Insights
- Crystal Structure Analysis : Tools like SHELXL and Multiwfn enable detailed analysis of hydrogen bonding (e.g., C–H···O and N–H···O interactions) and electron density distributions. For example, 4-[(4-chlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one exhibits intermolecular hydrogen bonds stabilizing its crystal lattice .
Q & A
Q. Advanced
- Solvent optimization : Replacing ethanol with DMF or THF enhances reaction homogeneity.
- Catalysis : Lewis acids (e.g., ZnCl) accelerate cyclocondensation .
- Microwave-assisted synthesis : Reduces reaction time (2–3 hours vs. 7 hours) and improves yield by 10–15% .
- Chromatography : Gradient elution (hexane/ethyl acetate) minimizes by-products .
How should researchers resolve contradictions between spectroscopic and crystallographic data?
Advanced
Discrepancies (e.g., NMR vs. SCXRD conformation) arise from dynamic equilibria in solution vs. solid-state rigidity. Strategies:
- Variable-temperature NMR to detect tautomerism or rotational barriers.
- DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model solution-phase conformers .
- Synchrotron SCXRD for high-resolution data to validate bond parameters .
What computational approaches predict the compound’s reactivity and binding affinity?
Q. Advanced
- Molecular docking (AutoDock Vina) to simulate interactions with COX-2 or cannabinoid receptors .
- QSAR modeling using Hammett constants for substituent effects on bioactivity.
- ADMET prediction (SwissADME) to optimize pharmacokinetic properties .
How can mechanistic studies elucidate its biological activity?
Q. Advanced
- Kinetic assays : Measure time-dependent enzyme inhibition (e.g., COX-2).
- ROS detection (DCFH-DA probe) in cell-based models.
- Transcriptomics (RNA-seq) to identify differentially expressed genes post-treatment .
Which analytical methods ensure stability and purity under varying conditions?
Q. Basic
- HPLC-DAD/MS : Monitors degradation products under thermal (40–80°C) or photolytic stress .
- Karl Fischer titration : Quantifies hygroscopicity.
- Accelerated stability studies (ICH guidelines) at 40°C/75% RH for 6 months .
How can structural modifications enhance bioactivity?
Q. Advanced
- Electron-withdrawing groups (e.g., -CF at position 3) improve metabolic stability .
- Methoxy group replacement with halogens (e.g., -Cl) increases COX-2 selectivity .
- Heterocycle fusion (e.g., thiazole) augments π-π stacking in target binding .
What explains discrepancies between theoretical and experimental spectroscopic data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
